Ethyl 2-formyl-3-oxo-2-phenylpropanoate
Description
Properties
CAS No. |
5468-86-0 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-formyl-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C12H12O4/c1-2-16-11(15)12(8-13,9-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
BKEYDPIYDDXNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2-formyl-3-oxo-2-phenylpropanoate with structurally related β-keto esters, focusing on substituent effects, physical properties, and applications.
Structural Analogs with Halogen Substituents
- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (): Formula: C₁₁H₁₁FO₃ Substituents: Fluoro at position 2, phenyl at position 3. Molecular Weight: 210.2 g/mol. This analog is used in research and production at various scales .
- Ethyl 2-chloro-3-oxopropanoate (): Formula: C₅H₇ClO₃. Substituents: Chloro at position 2. Key Differences: Lacks the phenyl group, reducing aromatic conjugation. The chloro group is a stronger leaving group than formyl, favoring elimination or substitution reactions. Applications include synthetic intermediates for agrochemicals .
Phenyl-Containing Analogs
- Ethyl 3-oxo-2-phenylpropanoate (): Formula: C₁₁H₁₂O₃. Substituents: Phenyl at position 2, ketone at position 3. Key Differences: Absence of the formyl group reduces electrophilicity at position 2, limiting its utility in condensation reactions. This compound serves as a precursor in multicomponent reactions .
- Ethyl 2-oxo-3,3-diphenylpropanoate (): Formula: C₁₇H₁₆O₃. Substituents: Two phenyl groups at position 3. Molecular Weight: 268.3 g/mol. This compound is classified under β-keto esters with research-grade specifications .
Heteroatom-Substituted Analogs
- Ethyl 3-oxo-2-phenylsulfanylpropanoate (): Formula: C₁₁H₁₂O₃S. Substituents: Sulfanyl (S-) group at position 2. Molecular Weight: 224.27 g/mol. Key Differences: The sulfanyl group introduces sulfur’s nucleophilic character, enabling thiol-ene click chemistry or metal coordination, distinct from the formyl group’s electrophilic nature .
- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): Formula: C₁₉H₂₁NO₃. Substituents: Amino group at position 3. Molecular Weight: 311.15 g/mol. Melting Point: 82–84°C. Key Differences: The amino group enables hydrogen bonding and participation in Schiff base formation.
Comparative Data Table
Key Findings and Implications
- Substituent Effects: The formyl group in the target compound enhances electrophilicity, favoring condensations (e.g., Knoevenagel reactions), while halogen substituents (F, Cl) improve stability or reactivity in substitutions.
- Applications : Structural analogs are utilized in pharmaceuticals (), agrochemicals (), and coordination chemistry (), suggesting broad utility for the target compound in similar domains.
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